Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate
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Description
- Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate is a chemical compound with the molecular formula C21H23N5O4S .
- It belongs to the class of pyridazinone derivatives and exhibits potential biological activities.
Synthesis Analysis
- The synthesis of this compound involves the reaction of various starting materials, including pyridazinone precursors, piperidine, and thiazole derivatives.
- Detailed synthetic routes and reaction conditions can be found in relevant research papers.
Molecular Structure Analysis
- The molecular structure of Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate can be determined using techniques such as NMR, IR, and HRMS.
- Crystallographic studies may provide insights into its three-dimensional arrangement.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including cyclizations, acylations, and condensations.
- Investigating its reactivity with different reagents and functional groups is essential.
Physical And Chemical Properties Analysis
- Experimental data on solubility, melting point, boiling point, and stability should be collected.
- Investigate its behavior under different conditions (e.g., pH, temperature).
Safety And Hazards
- Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate should be handled with care.
- Consult safety data sheets (SDS) for information on toxicity, flammability, and other hazards.
Future Directions
- Explore its potential as a drug candidate, considering its biological activity.
- Investigate its pharmacokinetics, toxicity, and efficacy in relevant disease models.
Remember that this analysis is based on existing knowledge, and further research is necessary to fully understand the compound’s properties and potential applications123. If you need more specific details or have additional questions, feel free to ask!
properties
IUPAC Name |
ethyl 2-[2-[[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-3-32-22(30)14-18-15-33-24(25-18)26-23(31)17-10-12-29(13-11-17)21-9-8-20(27-28-21)19-7-5-4-6-16(19)2/h4-9,15,17H,3,10-14H2,1-2H3,(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWZEIQSLOJWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamido)thiazol-4-yl)acetate |
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